3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde semicarbazone
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Overview
Description
3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde semicarbazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxy group, and a hydrazinecarboxamide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde semicarbazone typically involves the condensation of 3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde semicarbazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated aromatic ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde semicarbazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde semicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide
- (2E)-2-{3-iodo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide
Uniqueness
The presence of the chloro and methoxy groups in 3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde semicarbazone distinguishes it from similar compounds
Properties
Molecular Formula |
C17H18ClN3O3 |
---|---|
Molecular Weight |
347.8g/mol |
IUPAC Name |
[(E)-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-3-5-12(6-4-11)10-24-16-14(18)7-13(8-15(16)23-2)9-20-21-17(19)22/h3-9H,10H2,1-2H3,(H3,19,21,22)/b20-9+ |
InChI Key |
XCSFXDRYKOWIIF-AWQFTUOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=NNC(=O)N)OC |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=N/NC(=O)N)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=NNC(=O)N)OC |
Origin of Product |
United States |
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